DMA trihydrochloride

説明

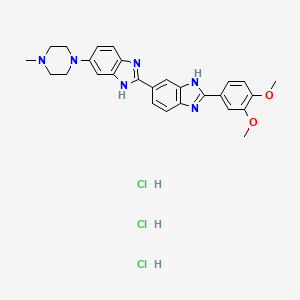

DMA trihydrochloride is a fluorescent agent with excitation and emission wavelengths of 340 nm and 478 nm, respectively . It is used for research purposes only and is not intended for human or veterinary use .

Synthesis Analysis

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .Molecular Structure Analysis

The molecular weight of DMA trihydrochloride is 505.02 . Its molecular formula is C27H29ClN6O2 .Physical And Chemical Properties Analysis

Dynamic Mechanical Analysis (DMA) is a technique that is widely used to characterize a material’s properties as a function of temperature, time, frequency, stress, atmosphere or a combination of these parameters . DMA applies an oscillatory force at a set frequency to the sample and reports changes in stiffness and damping .科学的研究の応用

Synthesis of Heterocycles and Acyclic Systems

Specific Scientific Field

Organic Chemistry

Summary of the Application

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .

Methods of Application or Experimental Procedures

These compounds can react as electrophiles or nucleophiles and also act as a source of several key intermediates and take a role in reactions as a dehydrating agent, as reducing agents, or as a catalyst . They can be used to deliver different functional groups such as amino (R-NMe 2), formyl (R-CHO), methylene (R-CH 2), cyano (R-CN), amidoalkyl (CH 2 N (CH 3 )-C (〓O)CH 3 -R) aminocarbonyl (R-CONMe 2), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .

Results or Outcomes

The use of these compounds has led to the development of new reactions and the synthesis of cyclic and acyclic systems .

Moisture-Sensitive Edible Casein Films for Use in Food Packaging

Specific Scientific Field

Food Science and Technology

Summary of the Application

Protein-based and other hydrophilic thin films are promising materials for the manufacture of edible food packaging and other food and non-food applications . Calcium caseinate (CaCas) films are highly hygroscopic and physical characterization under broad environmental conditions is critical to application development and film optimization .

Methods of Application or Experimental Procedures

A new technology, humidity-controlled dynamic mechanical analysis (DMA-RH) was explored to characterize CaCas/glycerol films (3:1 ratio) during isohume temperature (T) ramps and steps, and isothermal RH ramps and steps, to determine their mechanical and moisture-sorption properties during extensive T and RH variations .

Results or Outcomes

When RH and/or T increased, CaCas/Gly films became strongly plasticized and underwent several primary and secondary humidity-dependent transition temperatures (or transition humidities); the CaCas/Gly network hypothetically rearranged itself to adapt to the increased water-content and heat-induced molecular mobility .

Synthesis of Metallic Compounds

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), can react as electrophiles or nucleophiles and also act as a source of several key intermediates and take a role in reactions as a dehydrating agent, as reducing agents . For the synthesis of metallic compounds DMF can be an effective ligand .

Methods of Application or Experimental Procedures

N,N-dialkylamides could be considered as a combination of several functional groups such as alkyl, amide, carbonyl, dialkyl amine, formyl, N-formyl and highly polar C-N, C〓O, and C-H bonds . Due to flexible reactivity of N,N-dialkylamides, during the past few years, chemists have succeeded in developing reactions, where DMF and DMA could be used to deliver different functional groups .

Results or Outcomes

The use of these compounds has led to the development of new reactions and the synthesis of metallic compounds .

Edible Packaging Films Made from Milk Proteins

Summary of the Application

Edible packaging films made from milk proteins are a “green” potential solution to replace some petroleum-based food-packaging films and improve the quality and preservation of food, while at the same time reducing waste, since the films biodegrade and can be eaten with the food they are protecting .

Results or Outcomes

Casein films may withstand a variety of moderate abuse conditions. However, below Tm, both moisture- and heat-induced structural changes in the films were fully reversible .

Synthesis of Functional Groups

Summary of the Application

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), can react as electrophiles or nucleophiles and also act as a source of several key intermediates and take a role in reactions as a dehydrating agent, as reducing agents . They can be used to deliver different functional groups such as amino (R-NMe 2), formyl (R-CHO), methylene (R-CH 2), cyano (R-CN), amidoalkyl (CH 2 N (CH 3 )-C (〓O)CH 3 -R) aminocarbonyl (R-CONMe 2), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .

Results or Outcomes

The use of these compounds has led to the development of new reactions and the synthesis of functional groups .

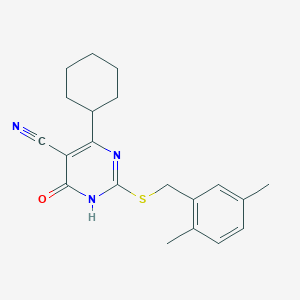

Preparation of Heterocyclic Compound

Summary of the Application

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), can be used in the preparation of heterocyclic compound through formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to amidines .

Methods of Application or Experimental Procedures

DMF can react as electrophile or a nucleophile and also act as a source of several key intermediates and take a role in reactions as a dehydrating agent, as a reducing agents . For the synthesis of metallic compounds DMF can be an effective ligand .

Results or Outcomes

The use of these compounds has led to the development of new reactions and the synthesis of heterocyclic compound .

Safety And Hazards

将来の方向性

The newly synthesized bisbenzimidazole derivatives DMA (6c) is evaluated for their cytotoxicity against human tumor cell lines, which are cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7) and brain glioma cell line (U87) in comparison to Hoechst . This suggests potential future directions in cancer research .

Relevant Papers The relevant papers for DMA trihydrochloride include a study on the synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles .

特性

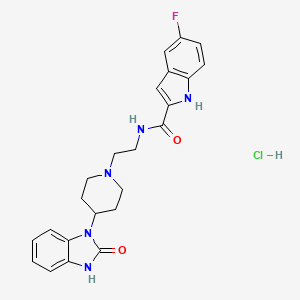

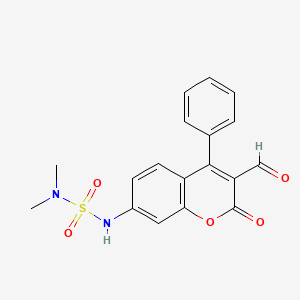

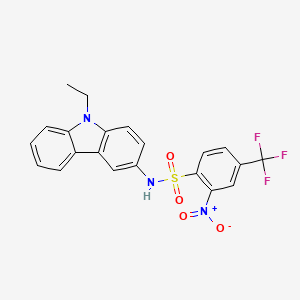

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXXGULZHPSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMA trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

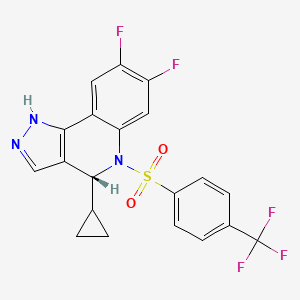

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)